molecular formula C24H20FN3O4S B14800890 2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B14800890
M. Wt: 465.5 g/mol
InChI Key: LEQYOJZXHSOSPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baloxavir marboxil involves multiple steps, starting from the preparation of key intermediates. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions . This method significantly reduces reaction time and improves production efficiency. The intermediate compound, (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, is synthesized and then converted to racemic baloxavir under microwave irradiation .

Industrial Production Methods

Industrial production of Baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of strong solid acids and microwave irradiation to enhance reaction rates and efficiency .

Properties

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

2-(7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H20FN3O4S/c25-17-6-3-5-14-16(17)13-33-19-7-2-1-4-15(19)21(14)28-20-12-32-11-10-26(20)24(31)22-23(30)18(29)8-9-27(22)28/h1-9,20-21,30H,10-13H2

InChI Key

LEQYOJZXHSOSPF-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=CC=C5)F)O

Origin of Product

United States

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